molecular formula C18H14Cl2N2O4 B8620681 Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate CAS No. 76578-02-4

Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Cat. No. B8620681
CAS RN: 76578-02-4
M. Wt: 393.2 g/mol
InChI Key: IHYXEMLIBSINKU-UHFFFAOYSA-N
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Description

Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate is a useful research compound. Its molecular formula is C18H14Cl2N2O4 and its molecular weight is 393.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76578-02-4

Product Name

Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Molecular Formula

C18H14Cl2N2O4

Molecular Weight

393.2 g/mol

IUPAC Name

methyl 2-[4-(6,7-dichloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H14Cl2N2O4/c1-10(18(23)24-2)25-11-3-5-12(6-4-11)26-17-9-21-15-7-13(19)14(20)8-16(15)22-17/h3-10H,1-2H3

InChI Key

IHYXEMLIBSINKU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a solution of 3.9 g (0.02 mole) methyl 2-(4-hydroxyphenoxy)propanoate in 20 cc of dimethylformamide was added dropwise at about 15° C. to a suspension of 0.8 g sodium hydride in 10 cc dimethylformamide. When the evolution of hydrogen ceased, 4.7 g of (0.02 mole) 2,6,7-trichloroquinoxaline was added and the reaction mixture was heated for 5 hours at ~130° C. Filtering the reaction mixture yielded a small amount of insoluble material. The filtrate was poured into approximately 200 cc of ice-water. Sodium chloride was added to the solution which was then extracted with 1200 cc of ether (4×300). The ethereal extracts were combined and dried over magnesium sulfate. The ether was removed under vacuum and the crude product was crystallized from CH3OH. Yield 2.8 g, m.p. 100°-105°.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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